2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride
Overview
Description
This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for precise tracking and analysis of metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride involves the incorporation of stable isotopes of nitrogen and carbon into the lysine molecule. The process typically starts with the precursor amino acids, which are then subjected to isotopic exchange reactions under controlled conditions to introduce the 15N and 13C isotopes. The final product is then purified and converted into its dihydrochloride salt form for stability and ease of use.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and purification systems to ensure high yield and purity. The isotopic labeling is achieved through the use of isotopically enriched precursors, and the final product is subjected to rigorous quality control to meet research-grade standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo derivatives, while reduction may produce different amine derivatives.
Scientific Research Applications
2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride is used in a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of lysine in various biochemical pathways.
Biology: Employed in protein synthesis studies to understand the role of lysine in protein structure and function.
Medicine: Utilized in clinical research to study metabolic disorders and the effects of isotopic labeling on drug metabolism.
Industry: Applied in the development of new materials and processes that require precise isotopic labeling for quality control and analysis.
Mechanism of Action
The mechanism of action of 2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride involves its incorporation into metabolic pathways where lysine is normally utilized. The isotopic labels (15N and 13C) allow researchers to track the movement and transformation of the compound within biological systems. This enables detailed studies of metabolic processes, protein synthesis, and other biochemical phenomena.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-azanylhexanoic acid: The non-labeled version of lysine.
2-Amino-6-(15N)azanylhexanoic acid: Labeled with only 15N.
2-Amino-6-azanyl(613C)hexanoic acid: Labeled with only 13C.
Uniqueness
2-Amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride is unique due to its dual isotopic labeling with both 15N and 13C. This dual labeling provides more detailed and precise tracking capabilities compared to compounds labeled with only one isotope. It allows for comprehensive studies of metabolic pathways and biochemical processes, making it a valuable tool in scientific research.
Properties
IUPAC Name |
2-amino-6-(15N)azanyl(613C)hexanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i4+1,7+1;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-YXQIJENGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13CH2][15NH2])CC(C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480388 | |
Record name | (6-~13~C,N~6~-~15~N)Lysine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312623-81-7 | |
Record name | (6-~13~C,N~6~-~15~N)Lysine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00480388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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